molecular formula C8H15N5O B13312447 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13312447
M. Wt: 197.24 g/mol
InChI Key: GWJORNBYYORVRY-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a morpholine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both morpholine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(morpholin-4-yl)ethylamine and an appropriate azide compound.

    Cycloaddition Reaction: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is carried out under mild conditions, typically at room temperature, using copper(I) salts as catalysts.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the function of metalloproteins. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: This compound shares a similar structure but has a pyrazole ring instead of a triazole ring.

    2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound features a pyridine ring and a carbonitrile group, offering different chemical properties.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane: This compound contains a dioxane ring and exhibits unique reactivity.

Uniqueness: 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both morpholine and triazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring’s ability to participate in “click” chemistry and the morpholine ring’s solubility-enhancing properties set it apart from similar compounds.

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)triazol-4-amine

InChI

InChI=1S/C8H15N5O/c9-8-7-13(11-10-8)2-1-12-3-5-14-6-4-12/h7H,1-6,9H2

InChI Key

GWJORNBYYORVRY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)N

Origin of Product

United States

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